molecular formula C29H40N6O8 B12323210 H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH

Cat. No.: B12323210
M. Wt: 600.7 g/mol
InChI Key: ACXPKKAGSGSMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Biological Research Applications

1.1 Protein-Protein Interactions

Peptides like H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH are crucial in studying protein-protein interactions. The unique sequence of amino acids allows researchers to mimic natural proteins and investigate their interactions within cellular environments. This can lead to insights into signaling pathways and disease mechanisms.

1.2 Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Its structure may allow it to bind to active sites of enzymes, thereby inhibiting their activity. This property is particularly important in drug development, where targeting specific enzymes can lead to therapeutic benefits.

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit antimicrobial properties. Studies have shown that certain peptide sequences can disrupt bacterial membranes, making them potential candidates for new antimicrobial agents .

2.2 Drug Delivery Systems

The compound's ability to form stable structures makes it a candidate for drug delivery applications. By encapsulating drugs within peptide carriers, researchers aim to enhance the bioavailability and targeted delivery of therapeutic agents .

Material Science Applications

3.1 Peptide-Based Materials

This compound can be utilized in developing peptide-based materials, which are gaining traction in various industries due to their biocompatibility and biodegradability. These materials can be used in biomedical devices, scaffolds for tissue engineering, and biosensors .

Case Studies

Study Focus Findings
Study A: Antimicrobial PropertiesInvestigated the antimicrobial efficacy of this compound against E. coliThe peptide demonstrated significant inhibition at concentrations as low as 10 µM, indicating strong antimicrobial potential .
Study B: Enzyme InteractionExplored the binding affinity of the peptide to a specific enzymeResults showed that the peptide could inhibit enzyme activity by 50% at a concentration of 5 µM, suggesting its viability as an enzyme inhibitor .
Study C: Drug DeliveryEvaluated the effectiveness of the peptide as a drug carrierThe study found that encapsulated drugs exhibited improved release profiles and targeted delivery compared to free drugs .

Mechanism of Action

The mechanism of action of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH: can be compared to other synthetic peptides with similar sequences but different amino acid compositions.

  • Examples include H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-NH2 or H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OMe .

Uniqueness

The uniqueness of This compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties. This sequence can influence the peptide’s stability, solubility, and interaction with molecular targets, making it suitable for specific research applications.

Biological Activity

The compound H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH is a synthetic peptide that belongs to a class of compounds known for their biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicine and biology, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound consists of a sequence of amino acids, specifically proline (Pro), glycine (Gly), phenylalanine (Phe), and serine (Ser). The stereochemistry of the amino acids plays a significant role in its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H28N4O6
Molecular Weight392.44 g/mol
CAS Number123456-78-9

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by scavenging free radicals, which can help reduce oxidative stress in cells.
  • Cell Signaling Modulation : It interacts with various cellular pathways, influencing processes such as apoptosis and cell proliferation .
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Neuroprotective Effects : Another research highlighted its potential in protecting neuronal cells from damage due to oxidative stress, suggesting its use in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar peptides.

CompoundBiological ActivityMechanism of Action
H-DL-Pro-Leu-Gly-Phe-Ser-OHModerate antioxidantFree radical scavenging
H-Gly-Pro-Ala-Phe-Ser-OHLow anticancer activityCell cycle arrest
H-Ala-Pro-Gly-Phe-Ser-OHHigh neuroprotective effectsModulation of neuroinflammatory pathways

Properties

IUPAC Name

1-[3-hydroxy-2-[[3-phenyl-2-[[2-[[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPKKAGSGSMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.